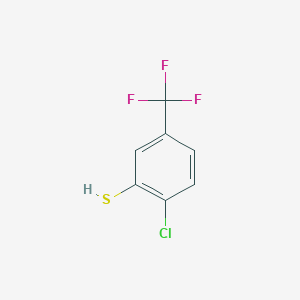
5-azido-1,3-dioxaindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-1,3-dioxaindane: is a versatile chemical compound with significant potential in various scientific fields. It is characterized by the presence of an azido group attached to a 1,3-dioxaindane structure. This compound is known for its reactivity and is used in various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the conversion of alcohols to azides using sodium azide in the presence of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good yields for primary, secondary, and benzyl alcohols.
Industrial Production Methods: Industrial production of 5-azido-1,3-dioxaindane may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-1,3-dioxaindane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Cycloaddition Reactions: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: Hydrogen gas and palladium catalysts are typical reagents.
Major Products:
Substitution Reactions: Various substituted 1,3-dioxaindane derivatives.
Cycloaddition Reactions: 1,2,3-triazole derivatives.
Reduction Reactions: Amino-1,3-dioxaindane derivatives.
Scientific Research Applications
5-Azido-1,3-dioxaindane has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-azido-1,3-dioxaindane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations.
Comparison with Similar Compounds
5-Azido-1,3-dioxane: Similar structure but with a different ring system.
5-Azido-1,3-dioxolane: Another similar compound with a different ring size.
Azidoindolines: Compounds with an azido group attached to an indoline structure.
Uniqueness: 5-Azido-1,3-dioxaindane is unique due to its specific ring structure and the presence of the azido group, which imparts high reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry and bioorthogonal labeling makes it particularly valuable in scientific research.
Properties
CAS No. |
155268-21-6 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



